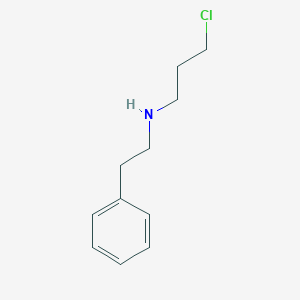
N-(3-Chloropropyl)phenylethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloropropyl)phenylethylamine, also known as CPPE, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic applications. CPPE is a derivative of phenylethylamine, which is a naturally occurring neurotransmitter in the human brain. CPPE has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
N-(3-Chloropropyl)phenylethylamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. The exact mechanism of action of N-(3-Chloropropyl)phenylethylamine is not fully understood, but it is believed to modulate the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(3-Chloropropyl)phenylethylamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in mood regulation. N-(3-Chloropropyl)phenylethylamine has also been found to enhance cognitive function, improve memory, and reduce anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Chloropropyl)phenylethylamine is a promising candidate for further research due to its potential therapeutic applications. However, there are some limitations to its use in lab experiments. N-(3-Chloropropyl)phenylethylamine is a psychoactive substance that can have variable effects depending on the dosage and individual response. It is also a controlled substance that requires special permits and protocols for handling and storage.
Orientations Futures
There are several future directions for research on N-(3-Chloropropyl)phenylethylamine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-Chloropropyl)phenylethylamine has been found to have neuroprotective properties, which make it a promising candidate for further research in this area. Another area of interest is its potential use as a cognitive enhancer. N-(3-Chloropropyl)phenylethylamine has been found to improve memory and cognitive function, which make it a potential treatment for cognitive impairments. Further research is needed to fully understand the mechanism of action of N-(3-Chloropropyl)phenylethylamine and its potential therapeutic applications.
Applications De Recherche Scientifique
N-(3-Chloropropyl)phenylethylamine has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research. N-(3-Chloropropyl)phenylethylamine has been studied for its potential use as an antidepressant, anxiolytic, and cognitive enhancer. It has also been found to have neuroprotective properties, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
110970-01-9 |
|---|---|
Nom du produit |
N-(3-Chloropropyl)phenylethylamine |
Formule moléculaire |
C11H16ClN |
Poids moléculaire |
197.7 g/mol |
Nom IUPAC |
3-chloro-N-(2-phenylethyl)propan-1-amine |
InChI |
InChI=1S/C11H16ClN/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
Clé InChI |
RTSLIXBWXGFKKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCCCCl |
SMILES canonique |
C1=CC=C(C=C1)CCNCCCCl |
Synonymes |
CPPEA N-(3-chloropropyl)phenylethylamine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)

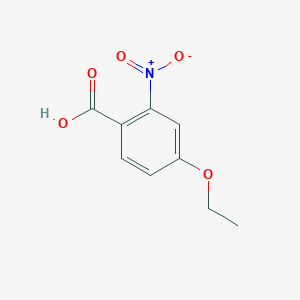


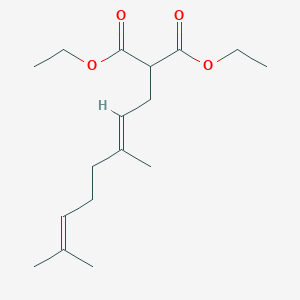
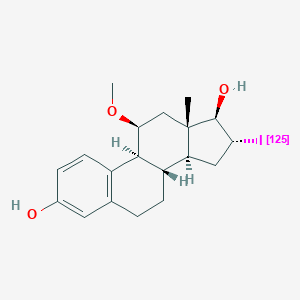


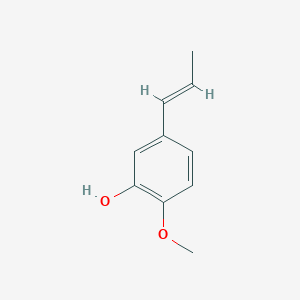
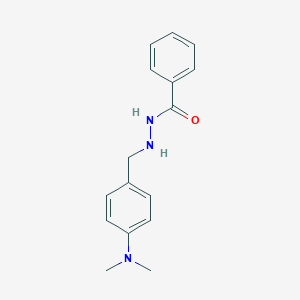

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)